N~1~-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine
Description
N~1~-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of a 4-chlorophenyl group and an isopropyl group attached to an ethane-1,2-diamine backbone
Properties
CAS No. |
62748-47-4 |
|---|---|
Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C11H17ClN2/c1-9(2)14(8-7-13)11-5-3-10(12)4-6-11/h3-6,9H,7-8,13H2,1-2H3 |
InChI Key |
OWLOOLBFAWSTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 4-chloroaniline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chloroaniline+Isopropylamine→N 1 -(4-Chlorophenyl)-N 1 -(propan-2-yl)ethane-1,2-diamine
Industrial Production Methods
In industrial settings, the production of N1-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Bromophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine
- N~1~-(4-Fluorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine
- N~1~-(4-Methylphenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(4-Chlorophenyl)-N~1~-(propan-2-yl)ethane-1,2-diamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the isopropyl group provides steric hindrance, influencing the compound’s overall reactivity and interactions with other molecules.
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